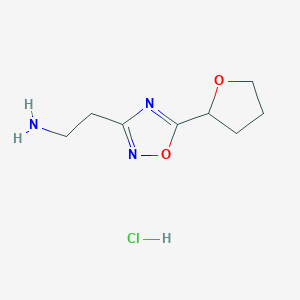
2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound that features a tetrahydrofuran ring, an oxadiazole ring, and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-
生物活性
2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a heterocyclic compound characterized by the presence of a tetrahydrofuran ring and an oxadiazole moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the molecular formula C8H14ClN3O and is known for its diverse applications in biological research and drug development. Its synthesis typically involves the cyclization of tetrahydrofuran derivatives with appropriate hydrazides under specific reaction conditions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and antiviral properties.
- Receptor Binding : The methanamine group enhances binding affinity to specific receptors, which may lead to altered cellular responses.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxadiazole compounds, including derivatives similar to this compound, demonstrating effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL .
Antioxidant Properties
In vitro studies using the DPPH radical scavenging assay revealed that oxadiazole derivatives possess antioxidant activity. The compound showed a significant percentage of radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties in vivo. In a carrageenan-induced paw edema model, it exhibited edema inhibition ranging from 23.6% to 82.3% at a dose of 25 mg/kg, compared to indomethacin which showed 48.3% inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups on the oxadiazole ring enhances biological activity. Compounds with halogen substitutions (fluoro, chloro) exhibited improved potency against various biological targets .
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | - | Antimicrobial | 20 |
| B | - | Antioxidant | 15 |
| C | - | Anti-inflammatory | 25 |
Case Study 1: Antimicrobial Efficacy
In a comparative study, several oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds containing the tetrahydrofuran moiety exhibited enhanced antimicrobial activity compared to those without it .
Case Study 2: Antioxidant Activity
A series of experiments were conducted to evaluate the antioxidant potential of oxadiazole derivatives. The findings suggested that structural modifications significantly influenced the radical scavenging ability, with certain substitutions leading to up to 87% scavenging efficiency at optimal concentrations .
特性
IUPAC Name |
2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6;/h6H,1-5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAHVKDQGWQMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














